(2R)-6-Iodo-2-chromanecarboxylic acid
Description
(2R)-6-Iodo-2-chromanecarboxylic acid is a chiral chromane derivative featuring a carboxylic acid group at the 2-position and an iodine substituent at the 6-position of the benzopyran ring. Its stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding studies.
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(2R)-6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
KUUOJGIUGRFQCR-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)I)O[C@H]1C(=O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chromanecarboxylic Acid Derivatives
Chromane-based carboxylic acids are widely studied for their antioxidant, anti-inflammatory, and enzyme-modulating properties. Below is a comparison of key analogs:
Halogenated Carboxylic Acids
Halogenation significantly alters physicochemical properties. For example:
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This pyrimidine derivative lacks the chromane scaffold but shares a halogen-carboxylic acid motif.
- Iodinated aromatic acids (e.g., iodotyrosine): The iodine atom in (2R)-6-iodo-2-chromanecarboxylic acid may confer similar stability in radiolabeling applications, though its chromane backbone offers distinct pharmacokinetic properties .
Bicyclic Carboxylic Acids
Compounds like cephalosporin derivatives (e.g., pharmacopeial standards in PF 43(1)) share bicyclic frameworks but differ in functional groups and biological targets. For instance, cephalosporins feature β-lactam rings for antibiotic activity, whereas the chromane system in this compound is non-β-lactam and may target non-bacterial pathways .
Research Findings and Limitations
- Synthetic Challenges : The introduction of iodine at the 6-position requires careful control of reaction conditions to avoid ring dehalogenation, a problem less prevalent in chloro or methyl analogs .
- Biological Potential: While (2R)-aziridine-2-carboxylic acid derivatives are validated as peptide modifiers , the (2R)-6-iodo compound’s bioactivity remains underexplored, likely due to synthetic accessibility hurdles.
- Structural Advantages : The iodine atom’s polarizability could enhance binding affinity in enzyme active sites compared to smaller halogens, though this hypothesis requires experimental validation.
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